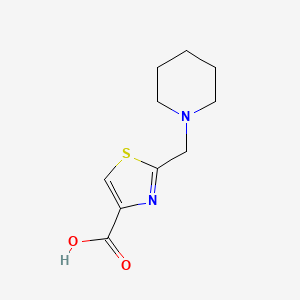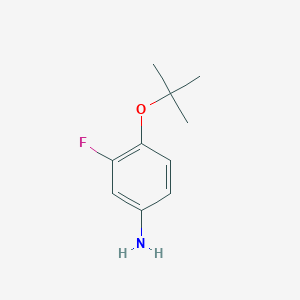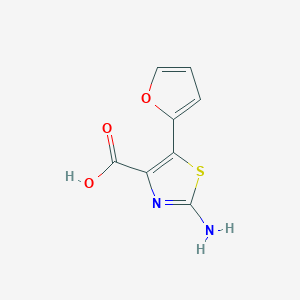![molecular formula C10H11N3O3 B1386607 6-エチル-7-ヒドロキシ-5-メチル-ピラゾロ[1,5-a]ピリミジン-3-カルボン酸 CAS No. 656818-38-1](/img/structure/B1386607.png)
6-エチル-7-ヒドロキシ-5-メチル-ピラゾロ[1,5-a]ピリミジン-3-カルボン酸
説明
科学的研究の応用
in vitroでの細胞毒性活性
ピラゾロ[3,4-d]ピリミジン類のシリーズが合成され、MCF-7(乳癌)およびA549(肺癌)細胞株に対するin vitroでの細胞毒性活性について評価されました . その結果、これらの化合物はMCF-7に対してより優れた阻害活性を示しました .
抗癌剤
合成された化合物は、抗癌剤としてさらなる最適化のための新たな候補とみなすことができます . これらの化合物は、抗増殖性 および抗腫瘍活性など、有望な薬理学的特性を示します .
細菌排出ポンプの阻害
7-ヒドロキシ-5-メチルイソフラボンエチルカルボナートエステルは、この化合物と類似した化合物であり、細菌排出ポンプの阻害効果を示すことが明らかになっています。 これらのポンプは、細菌の細胞膜に位置するタンパク質であり、細胞から毒性物質を除去する役割を果たします.
CDK2阻害剤
特権的なピラゾロ[3,4-d]ピリミジン骨格を特徴とする新規な小分子群が、新規なCDK2標的化合物として設計および合成されました . CDK2阻害は、腫瘍細胞を選択的に標的とする癌治療のための魅力的な標的です .
新規複素環式化合物の合成
ピラゾロ[1,5-a]ピリミジン、ピラゾロ[5,1-c]トリアジン、チエノ[2,3-b]ピリジン、および1,2,3-トリアゾール部分を有する多置換ピリジンの新規シリーズが、3-(5-メチル-1-(p-トリル)-1H-1,2,3-トリアゾール-4-イル)-3-オキソプロプ-1-エン-1-オラートナトリウムと適切な複素環式アミンとの反応によって合成されました .
フリーラジカル捕捉活性
ピラゾロ[3,4-d]ピリミジン類は、フリーラジカル捕捉活性について研究されてきました . この特性により、これらの化合物は、酸化ストレスによって引き起こされる疾患の治療に潜在的に有用になります .
作用機序
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, are known to be purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This suggests that the compound might interact with enzymes or receptors involved in purine metabolism.
Mode of Action
Pyrazolo[1,5-a]pyrimidines are known to interact with their targets by mimicking the structure of purines . This allows them to interfere with the normal function of these targets, leading to various downstream effects.
Biochemical Pathways
Given its structural similarity to purines, it’s plausible that it could affect pathways involving purine metabolism . This could potentially lead to a variety of downstream effects, depending on the specific targets and pathways involved.
Result of Action
Compounds in the pyrazolo[1,5-a]pyrimidine class have been associated with a range of biological activities, including antitrypanosomal activity, antischistosomal activity, and other activities such as hmg-coa reductase inhibitors, cox-2 selective inhibitors, amp phosphodiesterase inhibitors, kdr kinase inhibitors, selective peripheral benzodiazepine receptor ligands, antimicrobial agents, and as antianxiety agents .
生化学分析
Biochemical Properties
6-Ethyl-7-hydroxy-5-methyl-pyrazolo[1,5-a]-pyrimidine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The inhibition of CDK2 by 6-Ethyl-7-hydroxy-5-methyl-pyrazolo[1,5-a]-pyrimidine-3-carboxylic acid leads to cell cycle arrest, which can be beneficial in cancer treatment by preventing the proliferation of cancer cells .
Cellular Effects
The effects of 6-Ethyl-7-hydroxy-5-methyl-pyrazolo[1,5-a]-pyrimidine-3-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Additionally, 6-Ethyl-7-hydroxy-5-methyl-pyrazolo[1,5-a]-pyrimidine-3-carboxylic acid modulates the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair .
Molecular Mechanism
At the molecular level, 6-Ethyl-7-hydroxy-5-methyl-pyrazolo[1,5-a]-pyrimidine-3-carboxylic acid exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of its substrates . This inhibition leads to cell cycle arrest at the G1 phase, thereby preventing cell proliferation . Furthermore, 6-Ethyl-7-hydroxy-5-methyl-pyrazolo[1,5-a]-pyrimidine-3-carboxylic acid can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 6-Ethyl-7-hydroxy-5-methyl-pyrazolo[1,5-a]-pyrimidine-3-carboxylic acid in laboratory settings are critical for its effectiveness. Studies have shown that this compound remains stable under physiological conditions for extended periods In vitro and in vivo studies have indicated that prolonged exposure to 6-Ethyl-7-hydroxy-5-methyl-pyrazolo[1,5-a]-pyrimidine-3-carboxylic acid can lead to sustained cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of 6-Ethyl-7-hydroxy-5-methyl-pyrazolo[1,5-a]-pyrimidine-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
6-Ethyl-7-hydroxy-5-methyl-pyrazolo[1,5-a]-pyrimidine-3-carboxylic acid is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels . The compound’s role as a phospholipid biosynthesis inhibitor also suggests its involvement in lipid metabolism .
Transport and Distribution
The transport and distribution of 6-Ethyl-7-hydroxy-5-methyl-pyrazolo[1,5-a]-pyrimidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, affecting its localization and activity . Understanding the transport mechanisms is crucial for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 6-Ethyl-7-hydroxy-5-methyl-pyrazolo[1,5-a]-pyrimidine-3-carboxylic acid plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals may direct it to specific cellular compartments, influencing its biological effects .
特性
IUPAC Name |
6-ethyl-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-6-5(2)12-8-7(10(15)16)4-11-13(8)9(6)14/h4,11H,3H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMQLRKHBNOXHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C(=CNN2C1=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid](/img/structure/B1386524.png)
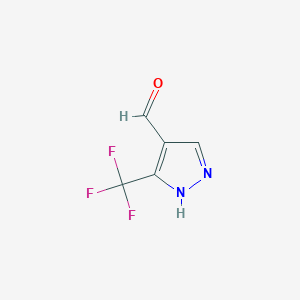
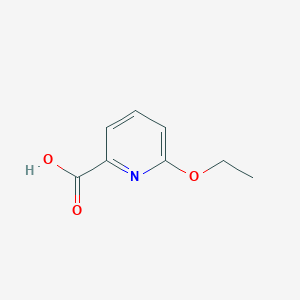
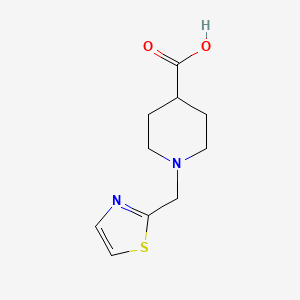
![[4-(4-Ethylphenoxy)phenyl]methanol](/img/structure/B1386531.png)
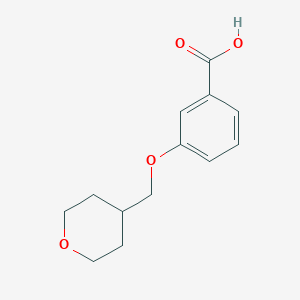
![(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1386538.png)
![1-{3-Fluoro-4-[(4-methylphenyl)thio]phenyl}ethanone](/img/structure/B1386539.png)
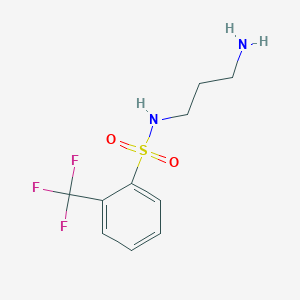
![4-[(Hexyloxy)methyl]aniline](/img/structure/B1386542.png)
